molecular formula C7H14N2O2 B6172633 methyl 1-aminopiperidine-3-carboxylate CAS No. 2703780-14-5

methyl 1-aminopiperidine-3-carboxylate

Cat. No. B6172633
CAS RN: 2703780-14-5
M. Wt: 158.2
InChI Key:
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Description

Methyl 1-aminopiperidine-3-carboxylate is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of medicinal chemistry . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of methyl 1-aminopiperidine-3-carboxylate can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the drawing and visualization of the molecule in 3D .


Chemical Reactions Analysis

The chemical reactions involving methyl 1-aminopiperidine-3-carboxylate can be complex. For example, carbocation rearrangements can occur during electrophilic additions . Furthermore, the compound can undergo reactions with other chemicals to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 1-aminopiperidine-3-carboxylate include its molecular weight, purity, and physical form . It is a liquid at room temperature .

Mechanism of Action

While the exact mechanism of action for methyl 1-aminopiperidine-3-carboxylate is not clear, it may act similarly to other piperidine derivatives. For instance, methylphenidate, a piperidine derivative, acts as a norepinephrine and dopamine reuptake inhibitor .

Future Directions

The future directions for research on methyl 1-aminopiperidine-3-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . This could lead to the development of new pharmaceuticals and advancements in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-aminopiperidine-3-carboxylate involves the reaction of 1-piperidin-3-ylpropan-1-one with methylamine followed by esterification with methanol.", "Starting Materials": [ "1-piperidin-3-ylpropan-1-one", "methylamine", "methanol" ], "Reaction": [ "Step 1: 1-piperidin-3-ylpropan-1-one is reacted with excess methylamine in ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is then concentrated under reduced pressure to obtain the crude product.", "Step 3: The crude product is then dissolved in methanol and reacted with excess concentrated sulfuric acid at room temperature for 24 hours.", "Step 4: The reaction mixture is then neutralized with sodium bicarbonate and the resulting precipitate is filtered and washed with water.", "Step 5: The final product, methyl 1-aminopiperidine-3-carboxylate, is obtained by drying the precipitate under vacuum." ] }

CAS RN

2703780-14-5

Product Name

methyl 1-aminopiperidine-3-carboxylate

Molecular Formula

C7H14N2O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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